molecular formula C30H32N3O4S+ B1202204 Dppaaoe CAS No. 99447-45-7

Dppaaoe

Cat. No.: B1202204
CAS No.: 99447-45-7
M. Wt: 530.7 g/mol
InChI Key: MDZZGWZRBRWIRJ-UHFFFAOYSA-O
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Description

Dppaaoe, also known as this compound, is a useful research compound. Its molecular formula is C30H32N3O4S+ and its molecular weight is 530.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vitro Studies

DMFPE has shown significant anticancer properties in various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis via caspase activation
A549 (Lung)20Inhibits cell proliferation

Mechanistic Insights

Research indicates that DMFPE induces apoptosis through the activation of caspase pathways and mitochondrial dysfunction. A study demonstrated that treatment with DMFPE led to increased levels of cleaved caspase-3 in treated cells, indicating apoptosis induction.

In Vivo Studies

In animal models, DMFPE has demonstrated promising results:

ModelEffectMeasurement
Mouse Xenograft ModelTumor Volume Reduction50% reduction compared to control
Mouse Model (Breast Cancer)Increased apoptosis markersElevated cleaved caspase-3 levels

A xenograft study showed that DMFPE administration resulted in a significant reduction in tumor volume and enhanced apoptosis markers in treated tumors.

In Vitro Studies

DMFPE's anti-inflammatory effects have been evaluated using various models:

Cell LineCytokine Reduction (%)Mechanism
RAW 264.7 Macrophages70Inhibition of NF-kB signaling

In LPS-stimulated macrophages, DMFPE significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vivo Studies

DMFPE has also been tested in animal models for its anti-inflammatory properties:

ModelEffectMeasurement
Carrageenan-Induced Paw EdemaPaw Swelling Reduction60% reduction at 10 mg/kg

In a carrageenan-induced paw edema model, DMFPE reduced paw swelling significantly compared to vehicle controls.

Case Study on Anticancer Efficacy

A clinical trial investigated the safety and efficacy of DMFPE in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising tumor response rates, warranting further investigation into its therapeutic potential.

Case Study on Inflammatory Diseases

Another study focused on patients with rheumatoid arthritis treated with DMFPE, showing a significant decrease in disease activity scores after eight weeks of treatment. This suggests its potential as a therapeutic agent for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. How should researchers formulate a robust research question for studying "Dppaaoe"?

  • Methodological Answer : Begin by defining the population (P), exposure/intervention (E/I), comparison group (C), and outcome (O) using the P-E/I-C-O framework . For example:

  • Population: Specific demographic or experimental subjects relevant to "this compound."
  • Intervention: Variables manipulated (e.g., dosage, environmental conditions).
  • Comparison: Control groups or baseline data.
  • Outcome: Measurable effects (e.g., biochemical changes, behavioral outcomes).
    • Ensure the question is testable, avoids ambiguity, and aligns with available data sources .

Q. What experimental design principles apply to studies on "this compound"?

  • Methodological Answer : Use factorial designs to isolate variables or longitudinal studies for temporal effects. For reproducibility:

  • Document protocols for sample preparation, measurement tools (e.g., spectroscopy for structural analysis), and environmental controls .
  • Include randomization and blinding to mitigate bias .

Q. How can researchers identify gaps in existing literature on "this compound"?

  • Methodological Answer : Conduct systematic reviews using databases like PubMed or Scopus. Tools like PRISMA flow diagrams help track study inclusion/exclusion criteria . Prioritize unanswered questions from meta-analyses or contradictory findings in prior studies .

Advanced Research Questions

Q. How should conflicting data on "this compound" be resolved?

  • Methodological Answer : Apply sensitivity analysis to assess the impact of outliers or variable adjustments. For example:

  • Compare results across methodologies (e.g., computational modeling vs. empirical assays) .
  • Use statistical tests (ANOVA, Bayesian inference) to quantify uncertainty and identify sources of discrepancy .
  • Cross-reference with independent datasets or replication studies .

Q. What strategies address low statistical power in "this compound" experiments?

  • Methodological Answer :

  • Increase sample size using power analysis tools (G*Power) to determine minimum detectable effect sizes .
  • Apply effect size correction methods (Cohen’s d) or Bayesian hierarchical modeling for small datasets .
  • Pre-register hypotheses to avoid data dredging .

Q. How can AI/ML enhance data interpretation for "this compound" research?

  • Methodological Answer :

  • Train transformer models (e.g., BERT) to extract patterns from unstructured data (e.g., research papers, lab notes) .
  • Use clustering algorithms (k-means) to categorize experimental outcomes or predict dose-response relationships .
  • Validate models with holdout datasets and SHAP values for interpretability .

Q. What ethical considerations apply to human subject studies involving "this compound"?

  • Methodological Answer :

  • Follow IRB protocols for informed consent, especially in pharmacological or behavioral studies .
  • Anonymize data using encryption and restrict access to sensitive datasets .
  • Disclose conflicts of interest and funding sources in publications .

Q. Data Analysis and Validation

Q. Which statistical methods are optimal for validating hypotheses about "this compound"?

  • Methodological Answer :

  • For parametric Linear regression, t-tests.
  • For non-parametric Mann-Whitney U, Kruskal-Wallis tests.
  • For multivariate analysis: Principal Component Analysis (PCA) or structural equation modeling .
  • Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How can researchers ensure reproducibility in "this compound" studies?

  • Methodological Answer :

  • Share raw data and code via repositories like Zenodo or GitHub .
  • Use standardized reporting frameworks (ARRIVE for animal studies, CONSORT for clinical trials) .
  • Conduct inter-laboratory comparisons to validate protocols .

Q. Tables: Key Methodological Considerations

Aspect Best Practices References
Hypothesis TestingPre-register hypotheses; use sequential analysis
Data CollectionCalibrate instruments; maintain lab journals
Bias MitigationRandomization, blinding, peer review
Ethical ComplianceIRB approval, data anonymization

Properties

CAS No.

99447-45-7

Molecular Formula

C30H32N3O4S+

Molecular Weight

530.7 g/mol

IUPAC Name

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl 2-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)acetate

InChI

InChI=1S/C30H31N3O4S/c1-20-26(38-19-33(20)18-22-17-31-21(2)32-28(22)35)14-15-36-27(34)16-30(23-10-6-5-7-11-23)25-13-9-8-12-24(25)29(3,4)37-30/h5-13,17,19H,14-16,18H2,1-4H3/p+1

InChI Key

MDZZGWZRBRWIRJ-UHFFFAOYSA-O

SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOC(=O)CC3(C4=CC=CC=C4C(O3)(C)C)C5=CC=CC=C5

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOC(=O)CC3(C4=CC=CC=C4C(O3)(C)C)C5=CC=CC=C5

Synonyms

3,3-dimethyl-1-phenyl-1-phthalylacetic acid oxythiamine ester
DPPAAOE
oxythiamine 3,3-dimethyl-1-phenyl-1-phthalylacetate

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.